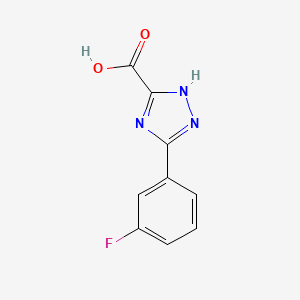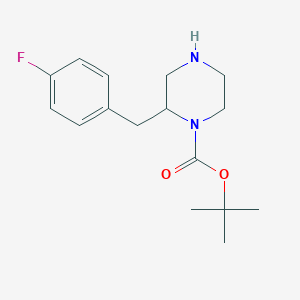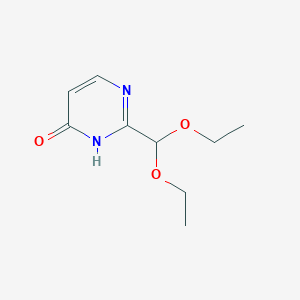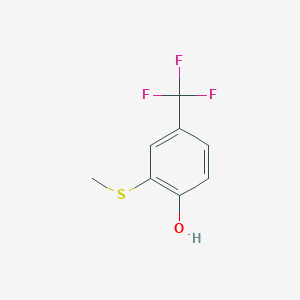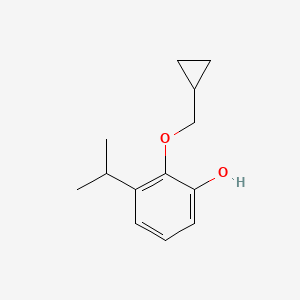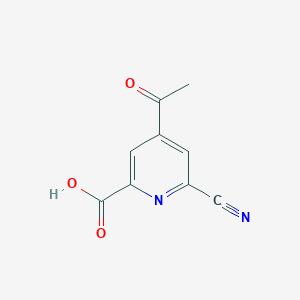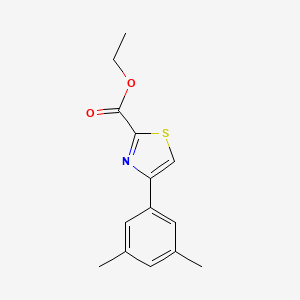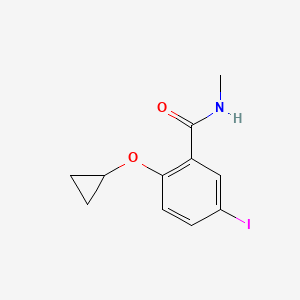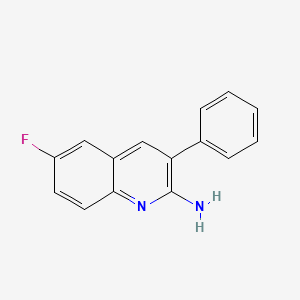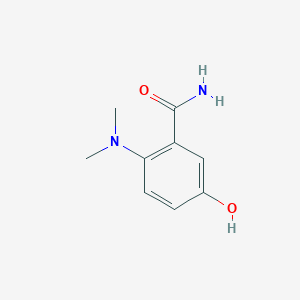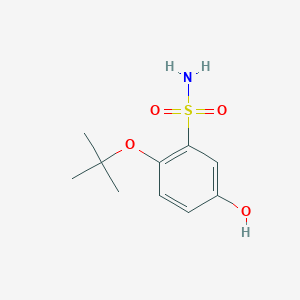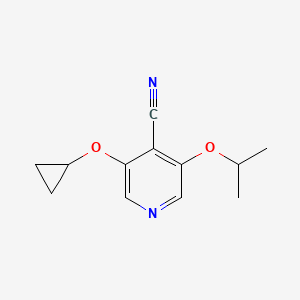
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to an isonicotinonitrile core
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-5-isopropoxyisonicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-cyclopropoxyisonicotinonitrile with isopropyl alcohol under specific conditions to introduce the isopropoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropoxyisonicotinonitrile involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-isopropoxyisonicotinonitrile can be compared with other similar compounds, such as:
3-Cyclopropoxyisonicotinonitrile: Lacks the isopropoxy group, which may result in different chemical reactivity and biological activity.
5-Isopropoxyisonicotinonitrile: Lacks the cyclopropoxy group, which may affect its overall stability and interaction with molecular targets.
3-Cyclopropoxy-5-methoxyisonicotinonitrile: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-propan-2-yloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-11-6-14-7-12(10(11)5-13)16-9-3-4-9/h6-9H,3-4H2,1-2H3 |
Clave InChI |
WFBBAJHWKZLXRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1)OC2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


